5-Ethyl-2,4,5-trimethylheptane

Description

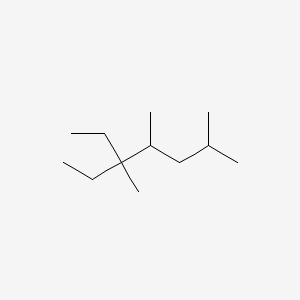

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-67-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,4,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-12(6,8-2)11(5)9-10(3)4/h10-11H,7-9H2,1-6H3 |

InChI Key |

JAUBFUIZENVVAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)C(C)CC(C)C |

Origin of Product |

United States |

Stereochemistry and Isomerism in Branched Alkane Systems: a Focus on 5 Ethyl 2,4,5 Trimethylheptane

Identification of Chiral Centers and Potential Stereoisomers of 5-Ethyl-2,4,5-trimethylheptane

A chiral center, or stereocenter, is a key feature that gives rise to stereoisomerism. It is typically a carbon atom bonded to four distinct and different groups. To determine the stereochemical possibilities for this compound, a systematic analysis of its structure is required.

The structure of this compound is based on a seven-carbon parent chain (heptane) with methyl and ethyl groups attached at specific positions.

An examination of the carbon atoms along the heptane (B126788) backbone reveals the presence of one chiral center.

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a methyl group (C1), a methyl substituent, and the rest of the carbon chain (C3 onwards). Since two of the attached groups are identical methyl groups, C2 is achiral.

Carbon-4 (C4): This carbon is bonded to four different groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

An isobutyl-like group corresponding to the C1-C3 portion of the chain (-CH₂-CH(CH₃)₂)

A substituted alkyl group corresponding to the C5-C7 portion of the chain (-C(CH₃)(C₂H₅)CH₂CH₃) As all four groups are unique, C4 is a chiral center .

Carbon-5 (C5): This carbon is bonded to a methyl substituent, an ethyl substituent, the C1-C4 portion of the chain, and the C6-C7 portion of the chain (-CH₂CH₃). The ethyl substituent and the C6-C7 portion are identical ethyl groups, rendering C5 achiral.

With only one chiral center (n=1), the maximum number of possible stereoisomers can be calculated using the formula 2ⁿ. For this compound, this results in 2¹ = 2 stereoisomers. These two isomers are non-superimposable mirror images of each other, a relationship known as enantiomerism. They are designated as (4R)-5-Ethyl-2,4,5-trimethylheptane and (4S)-5-Ethyl-2,4,5-trimethylheptane, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration at the chiral center.

| Carbon Atom | Attached Groups | Number of Unique Groups | Chirality |

|---|---|---|---|

| C2 | -H, -CH₃, -CH₃, -[C₃-C₇ chain] | 3 | Achiral |

| C4 | -H, -CH₃, -[C₁-C₃ chain], -[C₅-C₇ chain] | 4 | Chiral |

| C5 | -CH₃, -C₂H₅, -[C₁-C₄ chain], -C₂H₅ | 3 | Achiral |

Theoretical Analysis of Diastereomeric and Enantiomeric Relationships within Highly Branched Heptanes

Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. pearson.com They can be broadly classified into two categories: enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. As established for this compound, they arise when a molecule has one or more chiral centers. Enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orglibretexts.org This class of isomerism occurs in compounds with two or more chiral centers. libretexts.org Unlike enantiomers, diastereomers have different physical properties, which can allow for their separation by techniques like distillation or chromatography. wikipedia.org

Since this compound possesses only one stereocenter, it does not have diastereomers. To illustrate the concept of diastereomerism within highly branched heptanes, a related compound such as 2,4,5-trimethylheptane can be considered. This molecule has three chiral centers: C2, C4, and C5.

With three chiral centers (n=3), 2,4,5-trimethylheptane can exist as a maximum of 2³ = 8 stereoisomers. The relationships between these isomers are complex. For example:

The (2R, 4R, 5R) isomer and the (2S, 4S, 5S) isomer are enantiomers.

The (2R, 4R, 5R) isomer and the (2S, 4R, 5R) isomer are diastereomers, as they differ in configuration at only one of the three chiral centers.

| Isomer 1 | Isomer 2 | Relationship | Description |

|---|---|---|---|

| (2R, 4R) | (2S, 4S) | Enantiomers | Configurations are inverted at all chiral centers; they are mirror images. |

| (2R, 4R) | (2R, 4S) | Diastereomers | Configuration is the same at C2 but inverted at C4; they are not mirror images. |

| (2R, 4R) | (2S, 4R) | Diastereomers | Configuration is inverted at C2 but the same at C4; they are not mirror images. |

| (2R, 4S) | (2S, 4R) | Enantiomers | Configurations are inverted at all chiral centers; they are mirror images. |

Computational Approaches for Stereoisomer Elucidation and Relative Stability

Computational chemistry provides powerful tools for investigating the structure and stability of stereoisomers, which can be challenging to study experimentally, especially in complex mixtures. These methods are broadly categorized into quantum mechanics (QM) and molecular mechanics (MM).

For a molecule like this compound, computational methods can perform a detailed conformational analysis . By systematically rotating the single bonds in the molecule, these programs can calculate the potential energy of each resulting three-dimensional arrangement (conformer). lumenlearning.comlibretexts.org This process identifies the lowest-energy conformers, which represent the most stable shapes of the (4R) and (4S) enantiomers. The stability of branched alkanes is influenced by factors like steric hindrance, where bulky groups repel each other, increasing the potential energy. libretexts.orgfiveable.me

In more complex systems with multiple chiral centers, computational approaches are indispensable for determining the relative stabilities of diastereomers. Diastereomers have different energies due to their distinct spatial arrangements, leading to different levels of internal strain. wikipedia.org

Molecular Mechanics (MM) methods use classical physics principles to model molecules, offering a rapid way to assess the energies of many different isomers and conformers.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide more accurate energy calculations by solving the Schrödinger equation. researchgate.net These calculations can predict the energy difference between diastereomers with high precision.

By calculating the relative energies (ΔE) of different diastereomers, scientists can predict their relative abundance in an equilibrium mixture. The more stable a diastereomer (i.e., the lower its potential energy), the higher its concentration will be at equilibrium. These computational insights are crucial for understanding and predicting the outcomes of chemical reactions where multiple stereoisomers can be formed. rsc.org

| Method | Principle | Application to Branched Alkanes |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics (force fields) to model atomic interactions. Computationally inexpensive. | Rapid conformational analysis, initial screening of large numbers of stereoisomers. |

| Quantum Mechanics (QM) - e.g., DFT | Solves approximations of the Schrödinger equation for more accurate electronic structure and energy. | Provides precise calculations of relative stabilities between diastereomers, analysis of electronic effects. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time based on a force field. | Explores conformational space and thermodynamic properties of flexible branched alkanes. |

Advanced Synthetic Methodologies for Highly Branched Alkanes with Relevance to 5 Ethyl 2,4,5 Trimethylheptane

Strategic Approaches for Carbon-Carbon Bond Formation in Complex Branched Systems

The creation of quaternary and sterically hindered tertiary carbon centers, which are characteristic features of 5-Ethyl-2,4,5-trimethylheptane, necessitates the use of robust and versatile carbon-carbon bond-forming reactions.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. unacademy.comwikipedia.org Their reaction with carbonyl compounds like aldehydes and ketones is a cornerstone of alcohol synthesis, which can then be converted to alkanes. leah4sci.comlibretexts.org

The synthesis of a complex branched alkane such as this compound could theoretically involve a sequence of Grignard reactions. For instance, a retrosynthetic analysis might involve the disconnection of the molecule into smaller fragments that can be assembled using Grignard reagents.

| Retrosynthetic Step | Reactants | Intermediate Product |

| Step 1 | 2,4-dimethyl-3-pentanone and Ethylmagnesium bromide | 3-Ethyl-2,4-dimethyl-3-pentanol |

| Step 2 | 3-Ethyl-2,4-dimethyl-3-pentanol | Dehydration to form an alkene |

| Step 3 | Resulting alkene | Hydrogenation to yield a branched alkane |

However, the high degree of branching in the target molecule can lead to significant steric hindrance, potentially lowering the yields of these reactions. Optimization of reaction conditions, such as the choice of solvent (typically diethyl ether or tetrahydrofuran) and temperature, is critical to maximize the efficiency of Grignard additions involving sterically demanding substrates. wikipedia.orgleah4sci.com Furthermore, the development of more reactive organomagnesium species or the use of catalysts can help overcome these steric limitations.

The use of 1,3-dithianes provides a powerful alternative for the synthesis of highly branched structures. This methodology involves the deprotonation of a 1,3-dithiane (B146892) to form a stabilized carbanion, which can then be alkylated with an appropriate electrophile, such as an alkyl halide. youtube.com This approach effectively reverses the polarity of a carbonyl group, a concept known as umpolung.

For the synthesis of a molecule like this compound, a dithiane-based strategy could involve the sequential alkylation of a dithiane precursor. uwindsor.ca For example, 2-isopropyl-1,3-dithiane (B8559930) could be deprotonated with a strong base like n-butyllithium and then reacted with a suitable secondary alkyl halide. youtube.com A second deprotonation and alkylation step could then introduce another substituent. The final dithiane can then be hydrolyzed back to the corresponding carbonyl compound, which can be further manipulated or reduced to the alkane.

This method offers a high degree of control and versatility in constructing complex carbon skeletons. organic-chemistry.org The choice of the dithiane substrate and the alkylating agents allows for the systematic assembly of the desired branched structure.

| Reaction Step | Starting Material | Reagent | Product |

| 1. Dithiane Formation | Propanal | 1,3-Propanedithiol, Acid catalyst | 2-Ethyl-1,3-dithiane |

| 2. First Alkylation | 2-Ethyl-1,3-dithiane | n-Butyllithium, then 2-bromobutane | 2-Ethyl-2-(1-methylpropyl)-1,3-dithiane |

| 3. Second Alkylation | 2-Ethyl-2-(1-methylpropyl)-1,3-dithiane | n-Butyllithium, then 2-iodopropane | 2-Ethyl-2-(1,2-dimethylpropyl)-1,3-dithiane |

| 4. Hydrolysis | 2-Ethyl-2-(1,2-dimethylpropyl)-1,3-dithiane | HgCl₂, H₂O | 3-Ethyl-2,4-dimethyl-3-pentanone |

| 5. Reduction | 3-Ethyl-2,4-dimethyl-3-pentanone | Wolff-Kishner or Clemmensen reduction | 3-Ethyl-2,4-dimethylpentane (a fragment of the target) |

This table illustrates a potential, simplified fragment synthesis using the dithiane methodology.

Modern catalytic methods have emerged as powerful tools for the construction of complex organic molecules, including highly branched alkanes. These strategies often offer higher efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric methods.

Cross-Coupling Reactions: Reactions such as Suzuki, Negishi, and Kumada couplings, which are catalyzed by transition metals like palladium or nickel, enable the formation of C(sp³)–C(sp³) bonds. organic-chemistry.org These reactions could be employed to couple smaller, less-branched fragments to assemble the carbon skeleton of this compound. For instance, an organoborane or organozinc reagent derived from a branched alkyl halide could be coupled with another branched alkyl halide in the presence of a suitable catalyst. organic-chemistry.org The development of catalysts with bulky ligands has been instrumental in facilitating these challenging couplings between sterically hindered partners.

Alkene Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, provides a strategic approach to forming carbon-carbon double bonds, which can then be hydrogenated to the corresponding alkanes. acs.org A convergent synthesis of a precursor to this compound could involve the cross-metathesis of two smaller, branched alkenes. The subsequent hydrogenation of the resulting complex alkene would yield the desired highly branched alkane.

Considerations for Stereoselective Synthesis in the Generation of Complex Branched Alkanes

This compound possesses multiple stereocenters, meaning it can exist as several stereoisomers. The specific spatial arrangement of the substituents significantly influences the physical and chemical properties of the molecule. Therefore, controlling the stereochemistry during the synthesis is of paramount importance, particularly in applications where a single stereoisomer is required.

Achieving stereoselectivity in the synthesis of such complex acyclic molecules is a formidable challenge. Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes. ethz.ch The inherent chirality of the starting material is then transferred through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of a prochiral alkene precursor using a chiral rhodium or ruthenium catalyst could establish one or more of the required stereocenters.

Substrate Control: In molecules that already possess a stereocenter, that center can direct the stereochemical outcome of subsequent reactions on a nearby functional group. This is known as diastereoselective synthesis.

The choice of strategy depends on the specific synthetic route and the desired stereoisomer. A thorough understanding of the reaction mechanisms and the factors that govern stereoselectivity is essential for the successful synthesis of a specific stereoisomer of this compound. khanacademy.org

Advanced Chromatographic and Distillation Techniques for the Isolation and Purification of Branched Alkane Products

The synthesis of highly branched alkanes often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and potentially stereoisomers. The isolation and purification of the target molecule in high purity is a critical final step. Due to the nonpolar and often volatile nature of alkanes, specialized separation techniques are required.

Fractional Distillation: For alkanes with sufficiently different boiling points, fractional distillation is a viable purification method. britannica.combyjus.com The boiling point of an alkane is influenced by its molecular weight and degree of branching; more highly branched isomers tend to have lower boiling points than their linear counterparts. For a complex mixture of isomeric alkanes, a high-efficiency fractional distillation column is necessary to achieve good separation.

Preparative Gas Chromatography (Prep-GC): When the boiling points of the components are very close, as is often the case for stereoisomers, preparative gas chromatography becomes the method of choice. In Prep-GC, the mixture is vaporized and passed through a long column. The components separate based on their differential interactions with the stationary phase inside the column. By collecting the fractions as they elute from the column, it is possible to isolate individual isomers in high purity.

Adsorptive Separation: Techniques utilizing porous materials like zeolites or metal-organic frameworks (MOFs) can separate alkanes based on their size and shape. researchgate.net These materials have precisely defined pore structures that can selectively adsorb molecules that fit within their channels, allowing for the separation of branched isomers from linear or less-branched ones.

The selection of the most appropriate purification technique depends on the scale of the synthesis, the physical properties of the components in the mixture, and the required level of purity. masterorganicchemistry.com A combination of these techniques may be necessary to obtain the desired highly branched alkane in a pure form.

Conformational Landscape and Dynamics of 5 Ethyl 2,4,5 Trimethylheptane

Theoretical Frameworks for the Conformational Analysis of Branched Alkanes.

The study of alkane conformations, particularly in complex branched structures, relies heavily on theoretical and computational methods. These frameworks provide insights into the relative stabilities of different conformers and the energy barriers separating them.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the conformational stability of branched alkanes. These first-principles approaches solve the electronic Schrödinger equation to determine the energy of a molecule as a function of its geometry. By calculating the energies of various possible conformations, researchers can identify the most stable arrangements and the relative energy differences between them.

Factors such as the choice of basis set and the inclusion of electron correlation are critical for obtaining accurate results. For instance, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, along with various DFT functionals, have been shown to provide reliable conformational energies for alkanes. These methods account for the subtle electronic effects that influence the stability of branched and protobranched structures.

While quantum mechanical methods are highly accurate, they can be computationally expensive for large molecules with many degrees of rotational freedom. Molecular mechanics (MM) offers a more computationally efficient alternative. MM methods employ classical physics principles, representing molecules as a collection of atoms connected by springs. The potential energy of a conformation is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Several force fields, such as OPLS (Optimized Potentials for Liquid Simulations) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), have been developed and refined to accurately model the behavior of alkanes. The quality of a force field is determined by its ability to reproduce experimental data and high-level quantum mechanical calculations. For branched alkanes, it is particularly important that the force field accurately represents the steric hindrance and torsional strain that arise from the bulky alkyl groups.

The reactivity of a flexible molecule like a branched alkane is not determined by a single conformation but by an ensemble of contributing conformers. Multistructural Torsional Variational Transition State Theory (MS-T-VTST) is an advanced theoretical framework that accounts for the contributions of multiple conformers of both the reactant and the transition state when calculating reaction rates.

This theory incorporates the effects of torsional anharmonicity, which is significant in molecules with multiple rotating groups. By considering the full conformational space, MS-T-VTST provides a more accurate picture of how conformational flexibility influences the kinetics of chemical reactions involving branched alkanes.

Identification, Characterization, and Relative Energetics of Stable Conformers of 5-Ethyl-2,4,5-trimethylheptane

The molecule possesses several rotatable carbon-carbon bonds, each contributing to a large number of possible conformations. The most significant steric interactions will likely arise from the bulky groups at the C4 and C5 positions. The lowest energy conformers are expected to adopt staggered arrangements along the heptane (B126788) backbone, minimizing torsional strain. Furthermore, the methyl and ethyl substituents will orient themselves to reduce steric hindrance. For instance, an "anti" arrangement, where the largest groups are positioned 180° apart, is generally the most stable. In contrast, "gauche" interactions, where bulky groups are 60° apart, introduce steric strain and are higher in energy.

A systematic conformational search using the theoretical methods described in section 4.1 would be necessary to identify and rank the stable conformers. The results of such a study would likely be presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | anti | 0.00 | 50.5 |

| B | gauche (+) | 0.80 | 18.5 |

| C | gauche (-) | 0.80 | 18.5 |

| D | eclipsed | 4.50 | 0.1 |

Note: This table is illustrative and based on general principles of alkane conformational analysis. Specific computational data for this compound is required for accurate values.

Analysis of Rotational Barriers and Conformational Interconversion Pathways in Highly Branched Alkanes.

The interconversion between different conformers occurs through rotation around single bonds. This rotation is not entirely free but is hindered by an energy barrier. The transition state for this rotation corresponds to an eclipsed conformation, where the substituents on adjacent carbons are aligned, leading to maximum torsional and steric strain.

In highly branched alkanes, the energy barriers to rotation can be significantly higher than in their linear counterparts. The presence of multiple bulky groups in close proximity leads to severe steric repulsion in the eclipsed state. For this compound, the rotation around the C4-C5 bond is expected to have a particularly high barrier due to the presence of a methyl and an isopropyl-like group on C4, and an ethyl and two methyl groups on C5.

The analysis of these rotational barriers is typically performed by constructing a potential energy diagram, which plots the energy of the molecule as a function of a specific dihedral angle. The peaks on this diagram represent the energy of the eclipsed transition states, while the valleys correspond to the more stable staggered conformers.

Influence of Extensive Branching on Potential Energy Surfaces and Conformational Energy Landscapes.

In contrast, the PES of a highly branched alkane like this compound is significantly more complex. The increased steric congestion leads to:

A greater number of local energy minima: The molecule can adopt various staggered conformations to alleviate steric strain, each corresponding to a local minimum on the PES.

Higher energy barriers: The increased steric repulsion in the eclipsed conformations results in higher activation energies for bond rotation.

Shallower energy minima: The energy difference between various stable conformers may be small, leading to a dynamic equilibrium where multiple conformations are populated at room temperature.

Advanced Spectroscopic Investigations for Structural and Conformational Elucidation of 5 Ethyl 2,4,5 Trimethylheptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 5-ethyl-2,4,5-trimethylheptane, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of overlapping signals in the aliphatic region (typically 0.8-2.0 ppm) due to the numerous chemically non-equivalent protons. The signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups would be distinguishable based on their chemical shifts and coupling patterns. For instance, the methyl protons at the C2 and C4 positions are diastereotopic and would likely appear as distinct doublets due to coupling with the adjacent methine protons. The ethyl group at the C5 position would present a characteristic triplet for the methyl protons and a quartet for the methylene protons, although these may be further complicated by the chiral centers in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a more resolved view of the carbon skeleton. Each of the twelve carbon atoms in this compound is chemically unique and is therefore expected to produce a distinct signal. The chemical shifts would be indicative of the type of carbon atom (methyl, methylene, methine, or quaternary). The quaternary carbon at the C5 position would likely appear in the range of 35-45 ppm. The methine carbons (C2 and C4) and the various methyl and methylene carbons would have characteristic chemical shifts that allow for their unambiguous assignment.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| C1 (CH₃) | ~22.5 | Quartet |

| C2 (CH) | ~35.0 | Doublet |

| C3 (CH₂) | ~45.0 | Triplet |

| C4 (CH) | ~38.0 | Doublet |

| C5 (C) | ~42.0 | Singlet |

| C6 (CH₂) | ~28.0 | Triplet |

| C7 (CH₃) | ~14.0 | Quartet |

| C2-CH₃ | ~20.0 | Quartet |

| C4-CH₃ | ~18.0 | Quartet |

| C5-CH₃ | ~25.0 | Quartet |

| C5-CH₂CH₃ | ~8.0 | Quartet |

| C5-CH₂CH₃ | ~30.0 | Triplet |

Note: The predicted chemical shifts are estimates based on empirical data for similar branched alkanes and may vary from experimentally determined values.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting and Analysis of Rotational Isomers

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, offering insights into its functional groups and conformational isomers (rotamers).

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of C-H and C-C bonds. The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2850-2960 cm⁻¹ region. The bending vibrations for CH₃ and CH₂ groups would be observed in the 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹ regions, respectively. The presence of a gem-dimethyl group at the C2 position might give rise to a characteristic doublet in the C-H bending region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the less polar bonds. The C-C bond stretching vibrations, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum in the 800-1200 cm⁻¹ region. This region can be particularly useful for conformational analysis, as the vibrational frequencies of the carbon skeleton are sensitive to the rotational arrangement of the substituents. Different rotational isomers of this compound would likely exhibit unique spectral features in this "fingerprint" region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretching | 2850-2960 (strong) | 2850-2960 (strong) |

| CH₂ Bending | 1450-1470 (medium) | 1450-1470 (medium) |

| CH₃ Bending | 1375-1385 (medium) | 1375-1385 (medium) |

| C-C Stretching | (weak) | 800-1200 (strong) |

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition and confirming the structure of this compound. The molecular formula of this compound is C₁₂H₂₆. nih.gov

By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a branched alkane like this compound, fragmentation will preferentially occur at the points of branching due to the formation of more stable secondary and tertiary carbocations. Common fragmentation pathways would involve the loss of methyl (CH₃), ethyl (C₂H₅), and larger alkyl fragments. The relative abundance of these fragment ions can help in piecing together the structure of the parent molecule.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 155 | [M - CH₃]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 127 | [M - C₃H₇]⁺ |

| 113 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Advanced Gas Chromatography (GC) Methodologies for Isomer Separation and Purity Assessment

Gas chromatography (GC) is the premier technique for the separation and purity assessment of volatile compounds like this compound and its isomers. nih.govnist.gov

Due to the subtle differences in boiling points and polarities among the various isomers of dodecane (B42187) (C₁₂H₂₆), a high-resolution capillary GC column is essential for achieving baseline separation. A non-polar stationary phase, such as one based on polydimethylsiloxane, is typically employed for the analysis of alkanes. The retention time of this compound will be dependent on its volatility and interaction with the stationary phase.

Temperature programming is a crucial parameter in the GC method. A typical temperature program would start at a relatively low temperature to separate the more volatile isomers and then ramp up to a higher temperature to elute the less volatile, more branched isomers. The use of a flame ionization detector (FID) is standard for the detection of hydrocarbons due to its high sensitivity and wide linear range. By comparing the retention time of the sample to that of a known standard, the identity of this compound can be confirmed, and the area under the peak can be used to quantify its purity.

Reaction Mechanisms and Pathways Involving 5 Ethyl 2,4,5 Trimethylheptane

Kinetics and Stereoselectivity of Hydrogen Abstraction Reactions from Branched Alkanes by Radical Species

Hydrogen abstraction by radical species is a fundamental initiation step in the transformation of alkanes. The rate and selectivity of this process are highly dependent on the structure of the alkane and the nature of the radical. In the case of 5-Ethyl-2,4,5-trimethylheptane, the presence of multiple tertiary carbon atoms significantly influences its reactivity.

Kinetics of Hydrogen Abstraction:

The reactivity of C-H bonds towards abstraction by radicals, such as the hydroxyl radical (•OH), follows the general order: tertiary > secondary > primary. This is due to the lower bond dissociation energy of tertiary C-H bonds and the greater stability of the resulting tertiary radical. For highly branched alkanes, the abstraction of a tertiary hydrogen is the most favorable pathway.

Table 1: Site-Specific Arrhenius Expressions for Tertiary Hydrogen Abstraction by •OH Radicals in Branched Alkanes (950–1300 K) nih.gov

| Tertiary Site Type* | A (cm³ molecule⁻¹ s⁻¹) | n | Ea (K) |

|---|---|---|---|

| T003 | 1.80 x 10⁻¹⁰ | 0 | -2971 |

| T012 | 9.36 x 10⁻¹¹ | 0 | -3024 |

| T013 | 4.40 x 10⁻¹⁰ | 0 | -4162 |

| T022 | 1.47 x 10⁻¹⁰ | 0 | -3587 |

| T023 | 6.06 x 10⁻¹¹ | 0 | -3010 |

| T111 | 3.98 x 10⁻¹¹ | 0 | -1617 |

| T112 | 9.08 x 10⁻¹² | 0 | -3661 |

| T113 | 6.74 x 10⁻⁹ | 0 | -7547 |

The subscripts denote the number of carbon atoms connected to the next-nearest-neighbor carbon.

This interactive data table is based on research findings for a series of large branched alkanes and can be used to approximate the reactivity of specific sites in this compound.

Stereoselectivity of Hydrogen Abstraction:

When a radical abstraction occurs at a prochiral center or a new chiral center is formed, the stereochemical outcome of the reaction becomes important. The radical intermediate formed after hydrogen abstraction is typically trigonal planar and sp²-hybridized. nih.gov This planarity allows the subsequent reaction, such as halogenation, to occur from either face of the radical with nearly equal probability, often leading to a racemic or diastereomeric mixture of products. nih.gov

In a molecule like this compound, which possesses chiral centers, the presence of these existing stereocenters can influence the facial selectivity of the radical attack, potentially leading to a non-equal formation of diastereomers.

Investigation of Isomerization and Skeletal Rearrangement Reactions in Highly Branched Alkane Systems

Isomerization and skeletal rearrangements are key reactions for branched alkanes, particularly in refining processes aimed at improving fuel quality. These reactions typically proceed through carbocation intermediates on acidic catalysts.

The mechanism involves the formation of a carbocation, often initiated by protonation of a trace olefin or by hydride abstraction from the alkane. This carbocation can then undergo rearrangement to a more stable isomer. For highly branched alkanes, these rearrangements can involve 1,2-hydride or 1,2-methyl shifts to form more stable tertiary or quaternary carbocations. fiveable.me These rearrangements are driven by the thermodynamic stability of the resulting isomers. fiveable.me

For larger alkanes, skeletal rearrangements become more prevalent due to the increased stability of the intermediate radicals or carbocations formed during the reaction. fiveable.me

Theoretical Modeling of Reaction Kinetics, Activation Energies, and Branching Ratios for Branched Alkane Transformations

Theoretical modeling plays a crucial role in understanding the complex reaction networks of branched alkanes. Computational methods, such as density functional theory (DFT) and transition state theory, are employed to calculate key kinetic parameters.

Modeling of Reaction Kinetics and Activation Energies:

For complex molecules, a detailed kinetic model can be developed by considering all possible elementary reaction steps, including initiation, propagation, and termination. researchgate.net Theoretical calculations can provide estimates for the pre-exponential factors and activation energies for these steps. For instance, in the hydrocracking of C8 to C12 alkanes, transition-state theory has been used to calculate the preexponential factors for skeletal isomerization and β-scission steps, with the activation energies being determined by regression of experimental data. researchgate.net

Modeling of Branching Ratios:

The branching ratio, which is the ratio of the rate of a specific reaction pathway to the total rate of all possible pathways, can also be predicted using theoretical models. These models take into account the relative activation energies of competing reactions. For branched alkanes, the competition between isomerization and cracking is a critical factor that determines the final product distribution. The branching structure of the alkane can significantly influence the propensity for autoxidation reactions, which can lead to the formation of low-volatility products. researchgate.net

Catalytic Transformations of Branched Alkanes, including Hydroisomerization and Cracking Processes

Catalytic transformations are essential for converting branched alkanes into more valuable products. Hydroisomerization and cracking are two of the most important industrial processes.

Hydroisomerization:

Hydroisomerization aims to increase the degree of branching of an alkane, thereby improving its octane (B31449) number for gasoline applications. This process is typically carried out using bifunctional catalysts containing both metal and acid sites. The reaction mechanism involves dehydrogenation of the alkane to an alkene on the metal site, followed by skeletal isomerization of the alkene via a carbocation intermediate on the acid site, and finally hydrogenation of the branched alkene back to a branched alkane on the metal site.

The product distribution from the hydroisomerization of branched alkanes like 2,2,4-trimethylpentane (B7799088) includes various other trimethylpentane and dimethylhexane isomers. acs.org

Cracking:

Cracking breaks down larger alkanes into smaller, more volatile molecules. Catalytic cracking, which proceeds through carbocation intermediates on acidic catalysts like zeolites, is highly effective for branched alkanes. chemguide.co.uk The presence of tertiary and quaternary carbons in highly branched structures can facilitate the formation of stable carbocations, leading to selective cracking pathways.

The product distribution from the catalytic cracking of branched alkanes is rich in smaller branched alkanes and alkenes. chemguide.co.uk The selectivity of the cracking process is influenced by the catalyst properties and reaction conditions. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Environmental Chemical Pathways of Branched Alkanes: Implications for 5 Ethyl 2,4,5 Trimethylheptane

Photochemical Degradation Mechanisms of Branched Alkanes in Atmospheric and Aqueous Environments

Once in the atmosphere, branched alkanes are primarily degraded through photochemical reactions initiated by hydroxyl radicals (•OH). copernicus.org This process is a key determinant of their atmospheric lifetime.

The atmospheric oxidation of alkanes commences with a reaction with an •OH radical, which abstracts a hydrogen atom to form an alkyl radical (R•). This is followed by the rapid addition of molecular oxygen (O₂) to create a peroxyl radical (RO₂•). copernicus.org The structure of the parent alkane significantly influences the subsequent reaction pathways. Studies on C12 alkanes show that branched structures are more prone to fragmentation, leading to the formation of more volatile products compared to their linear or cyclic counterparts. researchgate.net

For a highly branched alkane like 5-Ethyl-2,4,5-trimethylheptane, hydrogen abstraction is most likely to occur at one of the tertiary carbon atoms (C4 or C5) due to the lower bond dissociation energy compared to secondary or primary carbons. This initial step leads to a variety of potential degradation products.

Key Reaction Steps:

Initiation (H-abstraction): The reaction is initiated by the hydroxyl radical (•OH), which is ubiquitous in the sunlit troposphere.

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with O₂.

Fate of Peroxy Radicals: In the presence of nitrogen oxides (NOₓ), peroxy radicals can form alkoxy radicals (RO•) or organonitrates. copernicus.org In low-NOₓ environments, they primarily react with hydroperoxyl radicals (HO₂•) to form hydroperoxides. copernicus.orgresearchgate.net

Fragmentation vs. Functionalization: Alkoxy radicals can undergo C-C bond scission (fragmentation) or isomerization. The high degree of branching in this compound increases the likelihood of fragmentation, which breaks the molecule into smaller, more volatile compounds like ketones and aldehydes. researchgate.net

In aqueous environments, photochemical degradation can also occur, particularly in sunlit surface waters. This process can be facilitated by dissolved organic matter, which acts as a photosensitizer, producing reactive species like •OH and hydrated electrons that can degrade alkanes. nsf.gov However, for non-polar compounds like branched alkanes, partitioning to the atmosphere makes gas-phase photochemistry the dominant degradation pathway.

Oxidative Degradation Processes of Highly Branched Alkanes in Various Environmental Matrices

In soil and aquatic systems, the oxidative degradation of branched alkanes is primarily mediated by microorganisms, although chemical oxidation can also play a role. The intricate structure of highly branched alkanes often makes them more resistant to microbial attack compared to linear alkanes. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria and fungi utilize oxygenases to initiate alkane degradation. enviro.wiki Several pathways have been identified for the initial oxidation of the alkane molecule:

Terminal Oxidation: An oxygen atom is inserted at the terminal methyl group to form a primary alcohol. This is then oxidized to a fatty acid and enters the β-oxidation pathway. This is the most common pathway for n-alkanes. frontiersin.orgnih.gov

Subterminal Oxidation: Oxidation occurs at a subterminal carbon, leading to the formation of secondary alcohols and ketones. frontiersin.orgresearchgate.net

Biterminal Oxidation: Both ends of an n-alkane are oxidized to form a dicarboxylic acid. frontiersin.org

For highly branched alkanes, the presence of quaternary carbons and extensive methyl branching can sterically hinder the action of enzymes, slowing down degradation. researchgate.net However, some specialized microorganisms, such as certain strains of Rhodococcus, have been shown to degrade branched alkanes like phytane (B1196419) and farnesane. researchgate.net The degradation of this compound would likely proceed via subterminal oxidation at one of its secondary carbons, followed by further enzymatic reactions.

Anaerobic Degradation: In the absence of oxygen, certain bacteria can degrade alkanes using alternative electron acceptors like nitrate, sulfate, or iron(III). enviro.wikiresearchgate.net This process is generally much slower than aerobic degradation. The initial activation of the C-H bond without oxygen is a key, energy-intensive step, often involving the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase.

The table below summarizes the primary oxidative pathways for alkanes in different environmental settings.

| Pathway Type | Environment | Key Reactants/Mediators | Primary Products | Relevance to Branched Alkanes |

| Photochemical Oxidation | Atmosphere | Hydroxyl Radicals (•OH), O₂, NOₓ | Smaller Aldehydes, Ketones, Organonitrates | High. Branching promotes fragmentation. copernicus.orgresearchgate.net |

| Aerobic Biodegradation | Soil, Water | Microorganisms (Bacteria, Fungi), Oxygenases, O₂ | Alcohols, Fatty Acids, CO₂ | Moderate to Low. Steric hindrance from branching can reduce degradation rates. researchgate.net |

| Anaerobic Biodegradation | Anoxic Sediments, Groundwater | Anaerobic Bacteria, Nitrate, Sulfate, Fe(III) | Alkylsuccinates, CO₂, CH₄ | Low. Slower process, less efficient for complex structures. researchgate.net |

Abiotic Transformation Pathways of Branched Alkanes

Beyond direct oxidation, other non-biological (abiotic) processes can contribute to the transformation of branched alkanes in the environment, although their role is often secondary to photochemical and biological degradation.

One of the most significant abiotic pathways occurs in specific geological settings, such as submarine hydrothermal vents. researchgate.net Under conditions of high temperature and pressure, and in the presence of certain minerals that can act as catalysts, alkanes can undergo transformations. These processes can include cracking (breaking down into smaller molecules) and isomerization (rearranging the molecular structure). Theoretical models and observations at hydrothermal fields suggest that such environments can support the abiotic synthesis and transformation of hydrocarbons. researchgate.net

Hydrolysis, the reaction with water, is not a significant degradation pathway for alkanes, including branched isomers. The C-C and C-H bonds are non-polar and strong, making them resistant to cleavage by water under typical environmental conditions of temperature and pH. dss.go.th

The Role of Branched Alkanes in the Characterization and Research of Unresolved Complex Mixtures (UCMs) in Environmental Samples

In environmental chemistry, particularly in the analysis of petroleum contamination, gas chromatograms of samples often show a broad, hump-like feature containing thousands of co-eluting compounds. This feature is known as the Unresolved Complex Mixture (UCM). researchgate.net The UCM is typically composed of structurally complex compounds that are resistant to degradation, with branched and cyclic alkanes being major constituents.

The presence and characteristics of the UCM provide valuable information about the source and weathering state of hydrocarbon contamination:

Indication of Petroleum Contamination: A prominent UCM is a hallmark of weathered petroleum products. As readily degradable compounds like n-alkanes are removed by microbial action, the more resistant branched and cyclic compounds become concentrated, causing the UCM "hump" to become more pronounced relative to the resolved peaks. researchgate.net

Assessing Biodegradation: The ratio of the UCM to resolved alkanes (UCM/n-alkanes ratio) can be used as an indicator of the extent of biodegradation a petroleum sample has undergone. A higher ratio suggests more extensive degradation. researchgate.net

Source Fingerprinting: While individual compounds within the UCM are difficult to identify, advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) are beginning to resolve some of these components. This allows for a more detailed characterization of the branched alkanes and other compounds present, which can help in fingerprinting the original source of the oil.

Highly branched alkanes like this compound are expected components of the UCM in environmental samples contaminated with fuels or lubricating oils. Their persistence relative to simpler alkanes makes them key contributors to this complex mixture and useful, albeit challenging, markers for studying the long-term fate of petroleum in the environment. researchgate.net

Research Applications of Highly Branched Alkanes As Model Systems

Contributions as Model Compounds in Advanced Combustion Chemistry Research

The molecular structure of fuel is a critical factor in its combustion behavior. Highly branched alkanes are preferred components in gasoline for internal combustion engines because they are less prone to premature ignition, a phenomenon known as knocking. This superior performance is quantified by the octane (B31449) rating, where 2,2,4-trimethylpentane (B7799088) (iso-octane) serves as the benchmark with a value of 100. In contrast, straight-chain alkanes like n-heptane and n-octane have very low octane ratings (0 and -20, respectively) and are more likely to cause engine knock.

Researchers use highly branched alkanes as model compounds to study autoignition characteristics and develop detailed chemical kinetic models. The branching structure makes the molecule more stable and less reactive to the point of uncontrolled combustion. In a petrol engine, fuel is compressed with air before being ignited by a spark. If the fuel-air mixture ignites spontaneously from the compression before the spark, it leads to engine knock, which reduces efficiency and can cause damage. The stable nature of branched hydrocarbons allows for controlled combustion upon spark ignition. This relationship between molecular structure and combustion behavior is a central area of research aimed at developing more efficient and cleaner-burning fuels.

Role in Understanding the Geochemical Origin and Composition of Petroleum and Natural Hydrocarbons

Highly branched alkanes are principal constituents of petroleum and natural gas. Their presence, structure, and distribution within crude oil provide valuable information for petroleum geochemistry, aiding in the study of the origin, accumulation, and transformation of organic matter into hydrocarbons.

The analysis of specific branched alkanes and other biomarkers in oil and sediment samples helps geochemists to perform oil-to-source rock correlations. The types of organic matter (e.g., marine vs. terrestrial) and the depositional environment of the source rock influence the types of hydrocarbons that are formed. Furthermore, the presence of an "unresolved complex mixture" (UCM), which often contains a multitude of complex branched and cyclic compounds, can be an indicator of petroleum contamination or biodegradation in sediments. The study of these complex hydrocarbon mixtures is essential for successful oil and gas exploration.

Theoretical Contributions to the Design of Next-Generation Fuel Components Based on Branched Alkane Structures

The well-established knowledge that branched alkane structures lead to higher-quality fuels with high octane ratings directly informs the theoretical design of new and improved fuel components. A major component of gasoline is highly branched alkanes, which are not easily derived from many renewable feedstocks like fatty acids or carbohydrates. Therefore, significant research focuses on developing chemocatalytic methods for the targeted synthesis of densely-branched isoalkanes and cycloalkanes for use in renewable gasoline.

The goal is to create synthetic or bio-based fuels that mimic the desirable properties of petroleum-derived branched alkanes. This involves designing molecules that burn cleanly and resist knocking. By understanding the fundamental relationship between the branched structure and combustion stability, scientists can propose and synthesize novel fuel candidates. This research is crucial for developing sustainable alternatives to fossil fuels, such as advanced biofuels and synthetic fuels, that are compatible with existing engine technology.

Investigations into Structure-Property Relationships for Potential Advanced Materials Science Applications

The study of structure-property relationships is fundamental in chemistry and materials science, seeking to understand how a molecule's architecture influences its bulk properties. Highly branched alkanes like 5-Ethyl-2,4,5-trimethylheptane serve as excellent models for these investigations due to their varied and complex structures.

A key application area is in the field of lubricants. Alkanes with high carbon numbers are major components of lubricating oils. The degree of branching in the hydrocarbon chains affects properties like viscosity and flow behavior. For instance, some studies have shown that mineral-based lubricating oils can have a higher proportion of branched alkanes compared to cycloalkanes. The molecular shape, determined by the type and extent of branching, influences the intermolecular van der Waals forces, which in turn dictates the bulk physical properties of the material. By studying these relationships, scientists can theoretically design molecules with specific architectures to serve as advanced lubricants or other materials where precise control over physical properties is required.

Future Directions and Emerging Research Avenues for 5 Ethyl 2,4,5 Trimethylheptane and Complex Branched Alkanes

Development of Novel Stereoselective Synthetic Methodologies for Architecturally Complex Alkanes

The precise three-dimensional arrangement of atoms in molecules like 5-Ethyl-2,4,5-trimethylheptane, which contains multiple stereocenters, significantly influences their physical and chemical properties. However, the synthesis of specific stereoisomers of such structurally complex, sterically hindered alkanes remains a formidable challenge. Traditional synthetic methods often lack the required selectivity, yielding mixtures of isomers that are difficult to separate and study.

Future research will focus on developing novel catalytic systems and synthetic strategies to overcome this hurdle. Key research avenues include:

Asymmetric Catalysis: The design of new chiral catalysts (metal-based or organocatalysts) that can direct the formation of specific stereocenters during the construction of the carbon skeleton. This involves creating catalysts that can effectively control the approach of reactants to form one desired stereoisomer over others. Recent advances in enantioselective radical reactions and the development of chiral ligands based on modified natural products, like cinchona alkaloids, showcase promising directions. mdpi.com

Convergent Synthetic Routes: Developing strategies that build complex alkanes from smaller, stereochemically defined building blocks. This approach allows for greater control over the final molecule's absolute and relative stereochemistry. nih.gov

Late-Stage Functionalization: Creating methods for the stereoselective introduction of alkyl groups onto simpler hydrocarbon scaffolds. This would enable the modification of existing alkanes to generate complex, branched structures with high precision.

The ability to synthesize specific stereoisomers of complex alkanes will enable researchers to systematically investigate how stereochemistry affects properties like viscosity, thermal stability, and reactivity, leading to the design of advanced lubricants and fuels with tailored performance characteristics.

Table 1: Comparison of Synthetic Strategies for Complex Alkanes

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Catalysis | Utilizes chiral catalysts to control the stereochemical outcome of reactions building the carbon backbone. | High enantioselectivity, potentially fewer steps. | Catalyst design for sterically demanding substrates, catalyst sensitivity. |

| Convergent Synthesis | Joins pre-synthesized, stereochemically pure fragments in the final steps. | High control over multiple stereocenters. | Requires synthesis of complex starting materials, potential for low yields in coupling steps. |

| Late-Stage Functionalization | Introduces branches stereoselectively onto a pre-existing alkane chain. | Access to diverse structures from a common intermediate. | Activating and controlling reactions on inert C-H bonds. |

Integration of Machine Learning and Artificial Intelligence in Predicting Conformational Landscapes and Reaction Pathways

The high degree of rotational freedom in complex branched alkanes results in a vast and rugged conformational landscape (the collection of all possible 3D shapes a molecule can adopt). These conformations can have different energies and reactivities, making it computationally expensive to predict their behavior using traditional quantum mechanical methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. ijsea.com

Future research will increasingly leverage AI and ML to:

Predict Conformational Preferences: Train ML models on large datasets of calculated or experimental conformational energies to rapidly predict the most stable and populated conformations of molecules like this compound under various conditions. researchgate.net This is crucial for understanding properties that depend on molecular shape, such as viscosity and boiling point.

Map Reaction Networks: Use AI to predict the likely products and intermediates of complex reactions like catalytic cracking and isomerization. rsc.orgneurips.cc By treating chemical reactions as a language translation problem (reactants to products) or by representing molecules as graphs, AI models can identify plausible reaction pathways that might be missed by human chemists. chemcopilot.com These models can be trained on extensive databases of known reactions to learn the underlying rules of chemical reactivity. chemcopilot.commit.edu

Accelerate Discovery: Employ generative AI models to propose novel catalysts or reaction conditions for desired transformations of branched alkanes. By simulating reaction outcomes, AI can help researchers design more efficient and selective industrial processes. mit.edu

The integration of AI will not replace traditional experimental and computational chemistry but will augment them, allowing for high-throughput screening of possibilities and focusing laboratory efforts on the most promising avenues. ijsea.com

Table 2: Applications of AI/ML in Branched Alkane Research

| Application Area | AI/ML Technique | Predicted Outcome | Impact |

|---|---|---|---|

| Conformational Analysis | Artificial Neural Networks (ANN), Kernel Ridge Regression (KRR) | Low-energy conformers, population distributions. | Accurate prediction of physical properties (e.g., viscosity, density). |

| Reaction Prediction | Graph Neural Networks (GNNs), Transformers | Reaction products, yields, mechanistic pathways. rsc.orgchemcopilot.com | Design of efficient synthetic routes and catalytic processes. |

| Kinetics Modeling | Support Vector Regression (SVR), Random Forests | Reaction rate constants, activation energies. ijsea.comscispace.com | Optimization of reaction conditions for industrial applications. |

Exploration of Branched Alkane Behavior in Confined Systems and Nanostructured Environments

The behavior of alkanes can change dramatically when they are confined within spaces of molecular dimensions, such as the pores of zeolites or other nanoporous materials. rsc.org These environments are central to many industrial catalytic processes, including isomerization and cracking, which are used to improve the octane (B31449) rating of gasoline. nih.govresearchgate.net The shape and size of the pores can exert a "shape-selective" effect, favoring certain reaction pathways over others.

Future research will delve deeper into the fundamental interactions between complex branched alkanes and confining environments:

Adsorption and Diffusion Studies: Investigating how bulky, irregularly shaped molecules like this compound are adsorbed into and diffuse through different types of nanoporous materials. acs.org The configurational entropy differences between linear, monobranched, and dibranched alkanes can lead to significant separation capabilities. epfl.ch

Catalysis in Confinement: Designing nanostructured catalysts with precisely tailored pore architectures to control the isomerization and cracking of highly branched alkanes. The goal is to maximize the production of desired high-value products while minimizing unwanted side reactions. rsc.org

Phase Behavior under Confinement: Studying how confinement alters the phase transitions (e.g., freezing and boiling points) of branched alkanes. This has implications for the performance of lubricants under high pressure and in nanomechanical systems.

Understanding these confinement effects at a molecular level is critical for developing next-generation catalysts and separation media with superior performance and selectivity. nih.govresearchgate.net

Advancement of In Situ Spectroscopic Characterization Techniques for Real-Time Mechanistic Studies

Elucidating the precise step-by-step mechanism of a chemical reaction is a primary goal in catalysis research. digitellinc.com For reactions involving complex alkanes, such as their isomerization or cracking on a catalyst surface, identifying the fleeting intermediate species is particularly challenging. researchgate.netwhiterose.ac.uk In situ and operando spectroscopic techniques, which monitor the reaction as it happens under realistic conditions, are indispensable tools for gaining these mechanistic insights. youtube.com

The future in this area lies in the development and application of more sensitive and time-resolved techniques:

Time-Resolved Spectroscopy: Using techniques like time-resolved infrared (TR-IR) and X-ray absorption spectroscopy (TR-XAS) to capture snapshots of short-lived reaction intermediates on the catalyst surface during alkane transformations. wikipedia.org This allows for the direct observation of bond-breaking and bond-forming events. wikipedia.org

Spatially-Resolved Imaging: Developing methods to visualize where reactions are occurring within a catalyst pellet or along a reactor bed. This can reveal information about catalyst deactivation and mass transfer limitations.

Combined Spectroscopic Approaches: Integrating multiple spectroscopic methods (e.g., Raman, IR, NMR, XAS) to obtain a more complete picture of the catalyst structure, the nature of the active sites, and the identity of adsorbed species during the reaction. chemcatbio.orgacs.org For instance, in situ NMR spectroscopy has been used to quantify branched alkanes directly within the pores of a catalyst support. nih.gov

These advanced analytical tools will provide the detailed, real-time data needed to validate theoretical models, understand catalyst deactivation mechanisms, and rationally design more efficient and durable catalysts for the transformation of complex branched alkanes. digitellinc.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. What is the optimal synthetic route for 5-Ethyl-2,4,5-trimethylheptane to ensure high purity and yield?

Methodological Answer:

- Stepwise Alkylation : Use Friedel-Crafts alkylation or Grignard reactions to introduce methyl and ethyl groups sequentially. Ensure steric hindrance is minimized by selecting appropriate catalysts (e.g., AlCl₃ for alkylation).

- Purification : Fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate isomers. Confirm purity via GC-MS (retention time comparison) .

- Validation : Compare melting points and boiling points with literature values (e.g., NIST Chemistry WebBook) and characterize using NMR (¹H/¹³C) to confirm branching positions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect C-H stretching (2800–3000 cm⁻¹) and bending modes (1450–1375 cm⁻¹) for branched alkane confirmation .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to fragment the molecule and confirm molecular ion peaks (e.g., m/z 184 for C₁₂H₂₈) .

Advanced Research Questions

Q. How does the branched structure of this compound influence its reactivity in surface adsorption studies?

Methodological Answer:

- Surface Reactivity Assays :

- Adsorption Kinetics : Use quartz crystal microbalance (QCM) to measure adsorption rates on silica or polymer surfaces. Compare with linear alkanes to quantify steric effects .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of adsorption using temperature-dependent isotherm data. Correlate branching with reduced surface affinity due to lower van der Waals interactions .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate adsorption geometries and electron density maps at branching sites .

Q. How can researchers resolve contradictions in reported thermophysical properties (e.g., density, vapor pressure) of this compound?

Methodological Answer:

- Systematic Validation :

- Reproduce Experiments : Follow standardized protocols (e.g., ASTM D4052 for density, ASTM D6377 for vapor pressure) to minimize procedural variability .

- Cross-Reference Databases : Compare data with NIST WebBook, PubChem, and ECHA entries. Discrepancies >5% warrant re-evaluation of sample purity or measurement conditions .

- Statistical Analysis : Apply ANOVA to datasets from multiple studies to identify outliers. Use Q-test for outlier rejection .

Q. What experimental strategies can elucidate the compound’s environmental persistence in indoor air chemistry studies?

Methodological Answer:

- Oxidation Pathways :

- Chamber Experiments : Expose this compound to OH radicals (generated via H₂O photolysis) in a Teflon chamber. Monitor degradation products via proton-transfer-reaction mass spectrometry (PTR-MS) .

- Surface Reactivity : Analyze interactions with indoor surfaces (e.g., painted drywall) using X-ray photoelectron spectroscopy (XPS) to detect oxidation byproducts (e.g., ketones, carboxylic acids) .

- Half-Life Estimation : Use pseudo-first-order kinetics to calculate degradation rates under varying humidity and UV conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.